(2-Chloro-4,6-dimethoxypyrimidin-5-yl)boronic acid
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Overview
Description
(2-Chloro-4,6-dimethoxypyrimidin-5-yl)boronic acid is a boronic acid derivative with the molecular formula C6H8BClN2O4. This compound is part of the broader class of boronic acids, which are known for their versatility in organic synthesis, particularly in the Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4,6-dimethoxypyrimidin-5-yl)boronic acid typically involves the reaction of 2-chloro-4,6-dimethoxypyrimidine with a boronic acid derivative under specific conditions. One common method is the Suzuki-Miyaura coupling, which uses palladium as a catalyst and a base such as potassium carbonate in an aqueous or organic solvent .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-4,6-dimethoxypyrimidin-5-yl)boronic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with various nucleophiles.
Coupling Reactions: Particularly the Suzuki-Miyaura coupling, which forms carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Aqueous or organic solvents like ethanol or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, coupling with an aryl halide can produce biaryl compounds .
Scientific Research Applications
(2-Chloro-4,6-dimethoxypyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action for (2-Chloro-4,6-dimethoxypyrimidin-5-yl)boronic acid in coupling reactions involves the formation of a palladium complex, which facilitates the transfer of the boronic acid group to the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethoxy-5-pyrimidinylboronic acid
- 2-Chloro-4,6-dimethoxypyrimidine
- 2,6-Dimethoxypyrimidin-5-ylboronic acid
Uniqueness
(2-Chloro-4,6-dimethoxypyrimidin-5-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules .
Properties
CAS No. |
654075-24-8 |
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Molecular Formula |
C6H8BClN2O4 |
Molecular Weight |
218.40 g/mol |
IUPAC Name |
(2-chloro-4,6-dimethoxypyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C6H8BClN2O4/c1-13-4-3(7(11)12)5(14-2)10-6(8)9-4/h11-12H,1-2H3 |
InChI Key |
HCZXMRHUYFFDOM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(N=C(N=C1OC)Cl)OC)(O)O |
Origin of Product |
United States |
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